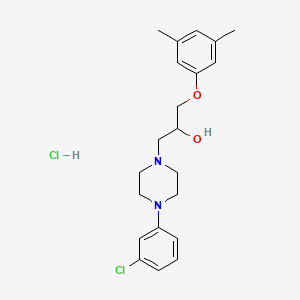

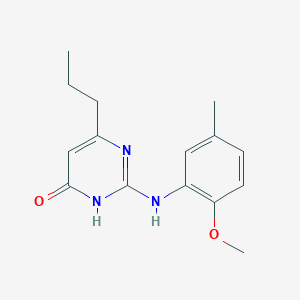

![molecular formula C26H25N3O2 B2803357 1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 637754-89-3](/img/structure/B2803357.png)

1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one” is a complex organic compound. It contains a benzimidazole moiety, which is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . The benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Molecular Structure Analysis

The molecular structure of “1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one” is complex, involving a benzimidazole core and a pyrrolidinone ring . The benzimidazole core is planar, allowing it to interact easily with other molecules .Chemical Reactions Analysis

While specific chemical reactions involving “1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one” are not detailed in the literature, benzimidazole derivatives have been known to participate in a variety of reactions due to their structural similarity to naturally occurring nucleotides .科学的研究の応用

DNA Interaction and Cellular Applications

Compounds structurally related to 1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one, such as Hoechst 33258 and its analogues, are known for their ability to bind to the minor groove of double-stranded DNA. This binding specificity, particularly for AT-rich sequences, has led to the widespread use of Hoechst dyes in fluorescent DNA staining, enabling detailed analysis of chromosomes and nuclear DNA content in cell biology research (Issar & Kakkar, 2013).

Development of Optoelectronic Materials

Research into quinazoline and pyrimidine derivatives, which share structural features with the compound of interest, has revealed their potential in the development of optoelectronic materials. These compounds have been investigated for their applications in electronic devices, luminescent elements, and photoelectric conversion elements due to their electroluminescent properties (Lipunova et al., 2018).

Inhibition of Cytochrome P450 Isoforms

The modification and investigation of compounds with benzimidazole and pyrrolidinone structures have also been explored for their role in inhibiting cytochrome P450 isoforms, crucial for drug metabolism and drug-drug interactions in human liver microsomes. Such studies are fundamental in the field of pharmacokinetics and pharmacodynamics, aiding in the development of safer drugs with minimal adverse interactions (Khojasteh et al., 2011).

将来の方向性

The future directions for research on “1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, more research could be done to elucidate the specific synthesis methods and chemical reactions involving this compound.

作用機序

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Benzimidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The solubility of similar compounds in organic solvents has been studied, which is crucial for the preparation of inks toward inkjet printing technology .

Result of Action

Benzimidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, light irradiation during device fabrication has been shown to enhance the orientation of similar compounds, suggesting that it could improve the performance of organic electronic devices .

特性

IUPAC Name |

4-[1-(3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2/c30-25-18-20(19-29(25)21-10-3-1-4-11-21)26-27-23-14-7-8-15-24(23)28(26)16-9-17-31-22-12-5-2-6-13-22/h1-8,10-15,20H,9,16-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEOYIKJYNOGNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 8-(6-chloropyrazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2803274.png)

![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2803276.png)

![8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2803277.png)

amine](/img/structure/B2803278.png)

![N-[cyano(cyclopropyl)methyl]-2,3-dimethylbenzamide](/img/structure/B2803280.png)

![6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2803295.png)

![1-(6-cyclopropylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2803296.png)